molecular formula C20H14F3N5OS B2826625 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893931-14-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2826625
CAS No.: 893931-14-1
M. Wt: 429.42
InChI Key: CVBRQNMLKISSQZ-UHFFFAOYSA-N
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Description

The compound “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are considered bioisosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .

Scientific Research Applications

1. Neuroinflammation Marker Analysis

11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713) binds to the translocator protein (TSPO), serving as a marker of neuroinflammation. This property was investigated using PET scans in healthy individuals. The initial human studies suggest that 11C-DPA-713 is a promising ligand for evaluating TSPO binding, potentially improving the sensitivity for detecting increased TSPO expression associated with neuroinflammation (Endres et al., 2009).

2. Metabolism and Excretion Studies

Extensive research has been done on the metabolism and excretion of compounds structurally similar to the chemical , like INCB018424, a selective inhibitor of Janus tyrosine kinase1/2. This study detailed the metabolic pathways, excretion rates, and pharmacokinetics in healthy human subjects, highlighting the importance of understanding compound-specific metabolism and excretion profiles in drug development and therapy optimization (Shilling et al., 2010).

Mechanism of Action

Target of Action

The compound, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as kinase inhibitors, targeting a range of diseases, including cancer . They have been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . They also show inhibitory activity against the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase activity, leading to a decrease in the phosphorylation of the protein substrate . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, the inhibition of CDK4/cyclin D1 complex can lead to the arrest of cell cycle progression . The compound’s inhibitory activity against EGFR, FGFR, IR, and VEGFR can affect multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .

Result of Action

The compound exhibits cytotoxic activity against various cancer cell lines . It inhibits cell cycle progression and induces apoptosis in cancer cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)13-6-8-14(9-7-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRQNMLKISSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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